N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
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Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phospholipase A2 (PLA2). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. This compound has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One of the directions is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to develop new synthetic methods for the production of this compound with improved yields and purity. Finally, future research could focus on the development of new derivatives of this compound with enhanced anti-cancer and anti-inflammatory properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound exhibits anti-cancer, anti-inflammatory, and antioxidant properties and has been shown to inhibit the growth of cancer cells and induce apoptosis. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages as a potential therapeutic agent, but there are also some limitations to its use in lab experiments. There are several future directions for the research on this compound, including further investigation of its mechanism of action and the development of new derivatives with enhanced properties.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxy-N-phenylbenzamide in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain pure this compound. This synthetic method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYSORYFLIRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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